2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-5-7-15(10-13)20-19(23)12-21-14(2)11-18(22)16-8-3-4-9-17(16)21/h3-11H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMRGOZHCXDVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that may confer various biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-infective and anti-inflammatory agents.
Structural Characteristics
The compound's structure includes:
- A quinoline core with a methyl group and a 4-oxo functional group.
- An N-(m-tolyl)acetamide moiety, which enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Quinoline derivatives are well-known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The specific activity of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide has yet to be extensively investigated, but it is hypothesized that it could share these beneficial properties due to its structural similarities with other active quinoline derivatives.
Anti-inflammatory Potential
Research on related quinoline compounds suggests potential anti-inflammatory effects. For instance, certain quinazolinone derivatives have demonstrated significant anti-inflammatory activity in experimental models, such as the carrageenan-induced rat paw edema test. This suggests that 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide may also exhibit similar properties, warranting further investigation.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural features. A comparison of related compounds reveals that modifications to the quinoline core or the substituents can significantly alter their pharmacological profiles:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylquinoline | Quinoline core with methyl substitution | Known for high antibacterial activity |
| 4-Oxoquinoline | Similar core structure | Exhibits significant anticancer properties |
| 7-Chloroquinoline | Chlorine substitution on quinoline | Effective against malaria parasites |
| Quinazolinone derivatives | Contains a fused benzene ring | Broad spectrum of biological activities |
The specific combination of functional groups in 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide may enhance its selectivity and potency compared to other quinoline derivatives.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several pharmacologically active analogs, differing primarily in core heterocycles and substituents. Key comparisons include:
Key Observations :
- Core Heterocycle: Quinolinone (target compound) vs. quinazolinone (analogs).
- Substituent Effects : The m-tolyl group in the target compound may improve membrane permeability compared to phenyl or hydroxy-substituted analogs (e.g., 4d) . Chlorine or methoxy groups (e.g., 7e) often enhance metabolic stability and target binding .
Pharmacokinetic and Toxicity Profiles
- Absorption/Distribution : Analogs with m-tolyl or phenyl groups exhibit good intestinal absorption and CNS permeability in silico predictions .
- Metabolism : Hydroxy or methoxy groups (e.g., 4d, 14) may increase susceptibility to glucuronidation, whereas methyl/chloro groups enhance metabolic stability .
- Toxicity: No explicit data for the target compound, but quinazolinones generally show low cytotoxicity in vitro (e.g., >100 µM in HeLa cells) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide and its derivatives?
- Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and amide coupling. For example, quinazolinone derivatives are synthesized via refluxing intermediates with aldehydes (e.g., substituted styryl derivatives) under controlled stoichiometric ratios and reaction times (e.g., 18–43 hours), followed by purification via column chromatography or recrystallization . Structural confirmation relies on 1H/13C NMR , IR , and mass spectrometry (EI-MS or ESI/APCI) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Answer : Key techniques include:
- NMR spectroscopy : Assign chemical shifts to protons (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbons (e.g., carbonyl carbons at δ 165–175 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., EI-MS peaks at m/z 455.19 [M+]) .
- Elemental analysis : Compare calculated vs. observed C, H, N, and S percentages to verify purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer : Based on structurally similar acetamides, hazards include:
- Acute toxicity (H302) : Use fume hoods and PPE (gloves, lab coats).
- Skin/eye irritation (H315/H319) : Immediate washing with water for 15+ minutes .
- Respiratory irritation (H335) : Use NIOSH-approved respirators (e.g., P95 filters) in dusty conditions .
Advanced Research Questions
Q. What strategies optimize the yield of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide derivatives during synthesis?
- Answer : Key factors include:
- Reagent ratios : E.g., a 1:6.4 molar ratio of precursor to aldehyde improves coupling efficiency .
- Reaction time : Extended reflux durations (e.g., 25–43 hours) enhance product formation in styryl-substituted derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DCM) favor amidation, while MeOH gradients aid chromatographic purification .
Q. How can computational modeling (e.g., DFT) predict the electronic properties or bioactivity of this compound?
- Answer :
- HOMO-LUMO analysis : Evaluates electron donor/acceptor capacity, correlating with reactivity (e.g., using B3LYP/6-31G models) .
- Molecular docking : Predicts binding affinities to biological targets (e.g., human enzymes or Mycobacterium tuberculosis InhA) .
- MESP maps : Identify electrophilic/nucleophilic regions for functionalization .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Answer :
- Dose-response assays : Establish IC50 values under standardized conditions (e.g., enzyme inhibition assays with controls) .
- Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity .
- Reproducibility protocols : Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric methods) .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in in vitro assays?
- Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Q. What techniques characterize crystallographic properties for structure-activity relationship (SAR) studies?
- Answer :
- X-ray diffraction : Resolve bond angles (e.g., 25.9° dihedral in cyclobutyl derivatives) and hydrogen-bonding networks .
- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
